molecular formula C7H6N2O B1344308 Furo[3,2-c]pyridin-4-amine CAS No. 33007-09-9

Furo[3,2-c]pyridin-4-amine

Cat. No. B1344308
CAS RN: 33007-09-9
M. Wt: 134.14 g/mol
InChI Key: IWMQAUYDCYPLFK-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H6N2O . It is a useful pharmacophore in several therapeutic areas .


Synthesis Analysis

The synthesis of Furo[3,2-c]pyridin-4-amine involves a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones . Another method involves the formation of ortho-alkynyl quinone methide (o-AQM), 1,4-conjugate addition, followed by regioselective 5-exo-dig annulation, and a 1,3-H shift process .


Molecular Structure Analysis

The molecular structure of Furo[3,2-c]pyridin-4-amine is characterized by a furo[3,2-c]pyridin-4-one core . The representative compound 8l (XY153) potently bound to BRD4 BD2 with an IC50 value of 0.79 nM and displayed 354-fold selectivity over BRD4 BD1 .


Physical And Chemical Properties Analysis

Furo[3,2-c]pyridin-4-amine has a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : Research has focused on the synthesis of Furo[3,2-c]pyridin-4-amine derivatives through various methods, including the amination of pyridine derivatives, heterocyclization, and reactions with different amines to produce novel compounds. These synthesis techniques offer a pathway to a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Arustamova & Piven, 2013).
  • Chemical Reactivity : The chemical reactivity space of Furo[3,2-c]pyridines has been charted, revealing methods for their functionalization via metal-free conditions. This research has led to the development of methods for the synthesis of alkyl or aryl-substituted derivatives, highlighting the versatility of these compounds in chemical synthesis (Fumagalli & da Silva Emery, 2016).

Biological Activities and Applications

  • Antitumor Activity : Some derivatives of Furo[3,2-c]pyridin-4-amine have been synthesized and evaluated for their antitumor activity. This research has uncovered compounds with pronounced antitumor effects, contributing to the ongoing search for new anticancer drugs (Sirakanyan et al., 2019).
  • Anti-Infective Activity : The anti-infective activity of certain 4-chloro- and 4-alkyl(dialkyl)aminomethyl derivatives has been studied, showing significant protistocidal and moderate antibacterial activity. These findings suggest potential applications in developing new anti-infective agents (Zubenko et al., 2020).
  • Kinase Inhibition : The discovery of novel inhibitors for Ser/Thr kinases based on Furo[3,2-c]pyridin-4-amine derivatives underscores the potential of these compounds in therapeutic applications, particularly in targeting diseases mediated by these kinases (Deau et al., 2013).

Safety And Hazards

Furo[3,2-c]pyridin-4-amine is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

furo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQAUYDCYPLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627437
Record name Furo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridin-4-amine

CAS RN

33007-09-9
Record name Furo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridin-4-amine
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Synthesis routes and methods I

Procedure details

To 4-chlorofuro[3,2-c]pyridine (1 g, 6.5 mmol) in toluene under nitrogen was added racemic BINAP (0.243 g, 0.4 mmol), Pd2(dba)3 (0.12 g, 0.13 mmol) and sodium tert-butoxide (0.88 g, 9.1 mmol). Benzophenoneimine (1.3 mL, 7.81 mmol) was added and the mixture was heated to 80° C. for 3 h and cooled to room temperature. The reaction mixture was diluted with ether, filtered through Celite, and washed with ether. The filtrate was concentrated and the deep orange residue was taken up in methanol (90 ml) and treated with hydroxylamine (1.2 mL, 19.5 mmol). The mixture was stirred at ambient temperature for 18 h and concentrated. The residue was purified by column chromatography (95-100% ethyl acetate/hexanes) to afford furo[3,2-c]pyridin-4-amine (776 mg, 5.79 mmol, 89% yield) as a deep orange solid. MS (LC/MS) R.T.=0.51; [M+H]+=135.02.
Quantity
1 g
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0.88 g
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0 (± 1) mol
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0.12 g
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0.243 g
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1.3 mL
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1.2 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The procedure described to prepare 7-methoxyisoquinolin-1-ylamine was used to convert 15.3 g of 4-chloro-furo[3,2-c]pyridine into 12.2 g of the title compound as a brownish solid. m.p. 122-124° C.; EI-MS: 134 (M+).
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0 (± 1) mol
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15.3 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

65.3 g (425 mmol) 4-chlorofuro[3,2-c]pyridine [CAS Reg.-No. 31270-80-1] were suspended in 600 ml aqueous ammonia solution (35%) in an autoclave. After addition of 2 g copper(I)-chloride, the reaction mixture was stirred for 20 h at 150° C. After cooling to rt, the mixture was extracted with dichloromethane (3×400 ml). The combined organic phases were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 46.6 g (82% of th.) of crude title compound (content >95% by GC) which was used in the next step without further purification.
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65.3 g
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600 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
Furo[3,2-c]pyridin-4-amine
Reactant of Route 6
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Citations

For This Compound
5
Citations
JM Axten, JR Medina, Y Feng, A Shu… - Journal of medicinal …, 2012 - ACS Publications
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. …
Number of citations: 625 pubs.acs.org
ML Martini, J Liu, C Ray, X Yu, XP Huang… - Journal of medicinal …, 2019 - ACS Publications
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct noncanonical pathways such as β-arrestins in addition to the canonical G protein-dependent …
Number of citations: 16 pubs.acs.org
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com
NS Rao, MV Rao - Chemical Journal, 2013
Number of citations: 4
V Laukaitytė - 2017 - epubl.ktu.edu
[eng] Fused ring systems that contain pyrazole are mostly applied in pharmacy because they exhibit a broad spectrum of biological activities, such as anticancer, antioxidant, …
Number of citations: 0 epubl.ktu.edu

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